Cas no 617700-25-1 (1,2,3,4-tetrahydronaphthalen-2-amine)

1,2,3,4-tetrahydronaphthalen-2-amine structure
617700-25-1 structure
Product Name:1,2,3,4-tetrahydronaphthalen-2-amine
CAS No:617700-25-1
MF:C10H13N
MW:147.216922521591
CID:2133406
PubChem ID:34677
Update Time:2025-04-21

1,2,3,4-tetrahydronaphthalen-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,4-tetrahydronaphthalen-2-amine
    • BDBM23981
    • 2954-50-9
    • (S)-2-Amino-1,2,3,4-tetrahydronaphthalene
    • MFCD00045577
    • SCHEMBL42952
    • 2-AMINO-1,2,3,4-TETRAHYDRONAPHTHALENE
    • 1,2,3,4-Tetrahydro-2-naphthalenamine
    • JGC-127
    • (2S)-1,2,3,4-Tetrahydro-naphthalen-2-ylamine
    • CHEBI:125359
    • PD164009
    • 3-Amino-1,2,3,4-tetrahydronaphthalene
    • 1,2,3,4-tetrahydronaphthalen-2-ylamine hydrobromide;2-naphthalenamine, 1,2,3,4-tetrahydro-, hydrobromide
    • CHEMBL30294
    • .beta.-tetrahydronaphthylamine
    • 1,2,3,4-Tetrahydro-.beta.-naphthyamine
    • Tetrahydronaphthalen-2-amine, 3a
    • DB-073008
    • Q4596863
    • 2-Aminotetralin
    • (R)-2-Aminotetralin
    • 1,2,3,4-Tetrahydronaphthalen-2-amine (>80%)
    • (+/-)-2-Aminotetralin
    • SY118721
    • 2-amino-tetralin
    • AB02010
    • 1,2,3,4-tetrahydronaphthalen-2-ylamine
    • FT133201
    • SB36435
    • BS-13400
    • 1,2,3,4-Tetrahydro-2-naphthalenamine #
    • naphthalene, 2-amino-1,2,3,4-tetrahydro-
    • 1,2,3,4-Tetrahydro-naphthalen-2-ylamine
    • DB-005611
    • 2-Aminotetralin, (+/-)-
    • .beta.-1,2,3,4-Tetrahydronaphthylamine
    • (R)-2-Amino-1,2,3,4-tetrahydronaphthalene
    • 1,2,3,4-tetrahydro-naphthalen-2-yl-amine
    • (S)-2-Aminotetrali
    • AKOS009075846
    • F13193
    • 2-Naphthalenamine, 1,2,3,4-tetrahydro-
    • Tetrahydro-.beta.-naphthylamine
    • DB-066665
    • EN300-22485
    • NS00048575
    • 617700-25-1
    • ALBB-025644
    • 1,2,3,4-Tetrahydro-2-naphthylamine
    • MFCD00671631
    • BRD-A04831598-001-01-7
    • 1,2,3,4-tetrahydronaphthalen-2-ylamine hydrobromide
    • Inchi: 1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7,11H2
    • InChI Key: LCGFVWKNXLRFIF-UHFFFAOYSA-N
    • SMILES: NC1CC2C=CC=CC=2CC1

Computed Properties

  • Exact Mass: 147.104799419Da
  • Monoisotopic Mass: 147.104799419Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26Ų
Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.